

Quantum Yield of IR-820: A Technical Guide for Researchers

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Compound of Interest

Compound Name: IR-820

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of the near-infrared (NIR) dye **IR-820** in various solvents. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize **IR-820** for imaging, therapeutic, and diagnostic applications. The guide details quantitative data, experimental methodologies, and relevant biological pathways, presented in a clear and accessible format.

Core Data: Quantum Yield of IR-820 in Different Solvents

The fluorescence quantum yield (Φ_f) of a fluorophore is a critical parameter that quantifies the efficiency of the conversion of absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of **IR-820** is highly dependent on its solvent environment. The data summarized below has been compiled from various scientific studies.

Solvent	Quantum Yield (Φ_f)	Reference(s)
Water	0.313%	[1][2]
Serum (10% FBS)	2.521%	[1][2]
Methanol	8%	
Ethanol	7.7% (as a reference standard for derivatives)	[3]
Dimethyl Sulfoxide (DMSO)	Data not readily available in cited literature. IR-820 is stable in DMSO.[4]	
Dimethylformamide (DMF)	Data not readily available in cited literature.	

Note: The quantum yield in serum is significantly higher than in water, which is attributed to the interaction of **IR-820** with serum proteins, leading to the formation of "nanoparticles" that reduce aggregation-caused quenching.[1]

Experimental Protocols: Measurement of Relative Fluorescence Quantum Yield

The following is a generalized protocol for the determination of the relative fluorescence quantum yield of **IR-820**, based on the comparative method described in the literature.[1][5] This method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

I. Materials and Instrumentation

- Spectrophotometer: A UV-Vis spectrophotometer for measuring absorbance spectra (e.g., Shimadzu 2550).[1]
- Spectrofluorometer: A fluorescence spectrometer capable of recording emission spectra in the near-infrared range (e.g., Edinburgh Instruments FLS980).[5]

- Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
- Solvents: Spectroscopic grade solvents of interest (e.g., water, methanol, DMSO).
- **IR-820** Stock Solution: A concentrated stock solution of **IR-820** in the desired solvent.
- Quantum Yield Standard: A reference dye with a known and stable quantum yield in a specific solvent (e.g., Indocyanine Green (ICG) in DMSO, $\Phi_f = 5.995\%$ beyond 900 nm).[\[1\]](#)
[\[5\]](#)

II. Methodology

- Preparation of Solutions:
 - Prepare a series of dilutions of both the **IR-820** sample and the quantum yield standard in the same solvent if possible. If different solvents are used, their refractive indices must be known.
 - The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
- Absorbance Measurement:
 - Record the absorbance spectrum of each dilution of the **IR-820** sample and the standard.
 - Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
- Fluorescence Measurement:
 - Set the excitation wavelength on the spectrofluorometer.
 - Record the fluorescence emission spectrum for each dilution of the **IR-820** sample and the standard. The emission range should cover the entire fluorescence band.
 - Record the fluorescence spectrum of a solvent blank and subtract it from the sample and standard spectra.

- Data Analysis:
 - Integrate the area under the corrected fluorescence emission spectrum for each sample and standard dilution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the **IR-820** sample and the standard.
 - Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).

- Quantum Yield Calculation:

- The quantum yield of the **IR-820** sample (Φ_{f_sample}) is calculated using the following equation:

$$\Phi_{f_sample} = \Phi_{f_std} * (Grad_sample / Grad_std) * (\eta_{sample}^2 / \eta_{std}^2)$$

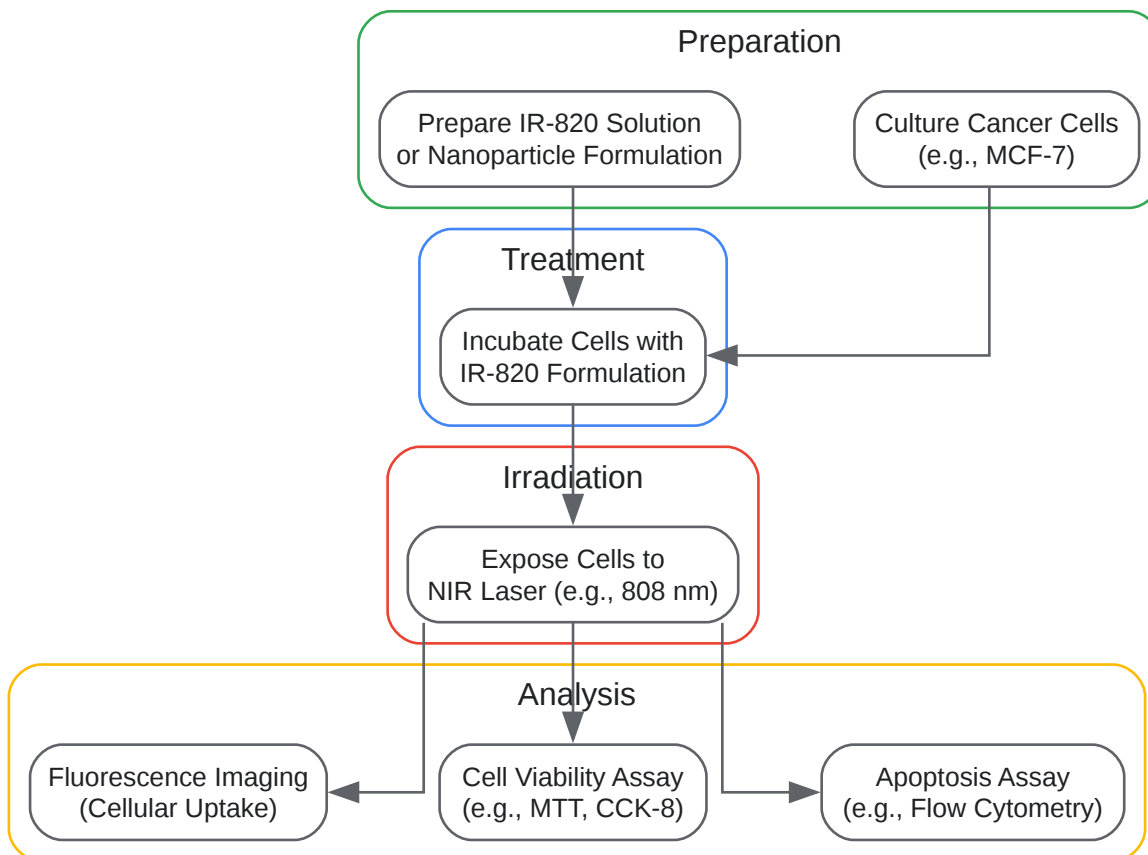
where:

- Φ_{f_std} is the quantum yield of the standard.
- Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
- η_{sample} and η_{std} are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating **IR-820** in a biological context and a simplified signaling pathway for its induced cellular effects.

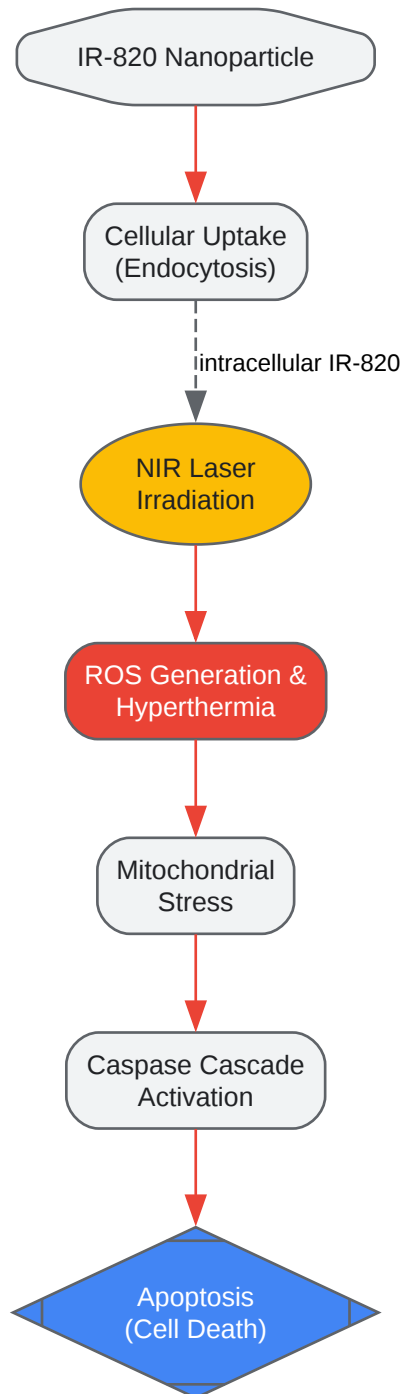
Experimental Workflow for In Vitro Evaluation of IR-820



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Caption: Experimental workflow for in vitro photothermal/photodynamic therapy using **IR-820**.

Simplified Apoptosis Pathway Induced by IR-820 Phototherapy

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Caption: Simplified signaling pathway of **IR-820** mediated phototherapy leading to apoptosis.

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